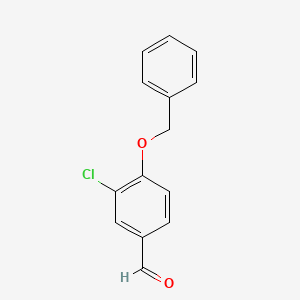
4-(Benzyloxy)-3-chlorobenzaldehyde
Overview
Description
4-(Benzyloxy)-3-chlorobenzaldehyde (BCCB) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid with a strong odor and is soluble in most organic solvents. BCCB is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and other specialty chemicals. It is also used as a starting material for the synthesis of various other compounds, including benzyl chloroformate, benzyl chloroacetate, and 4-chlorobenzyl alcohol.
Scientific Research Applications
Synthesis and Structural Analysis
4-(Benzyloxy)-3-chlorobenzaldehyde and its derivatives are utilized in various synthesis and structural analysis studies. For instance, Kumar et al. (2016) synthesized a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through a Knoevenagel condensation reaction, further analyzing its structure and antimicrobial properties (Kumar et al., 2016). Møllendal et al. (1998) determined the molecular structure of gaseous 4-chlorobenzaldehyde using electron diffraction, microwave spectroscopy, and ab initio calculations (Møllendal et al., 1998).
Luminescent Properties and Coordination Compounds
The compound is also investigated for its influence on luminescent properties and in the synthesis of coordination compounds. Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds, highlighting how electron-releasing and withdrawing groups impact their photophysical properties (Sivakumar et al., 2010).
Antimicrobial and Antitubercular Activities
In the realm of antimicrobial and antitubercular activities, Nimbalkar et al. (2018) synthesized a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating promising in vitro antitubercular activity (Nimbalkar et al., 2018).
Supramolecular Hosts and Cyclization Studies
The compound is also integral in supramolecular chemistry and cyclization studies. Huc et al. (2010) investigated 4-(benzyloxy)phenol/formaldehyde reactions, leading to the synthesis of various calixarenes, which have potential as supramolecular hosts (Huc et al., 2010). Additionally, Khoury (1978) explored the preparation of 3,4-dihydrocarbostyril via homolytic aromatic substitution using derivatives of 4-chlorobenzaldehyde (Khoury, 1978).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against the HL-60 cell line, establishing preliminary structure-activity relationships (Lin et al., 2005).
Alkali-cation Complexing and Functionalization
Miyazaki et al. (1982) prepared benzyloxymethyl-12-crown-4 derivatives from 3-benzyloxy-1,2-propanediol, discussing their alkali-cation complexing properties (Miyazaki et al., 1982). Aksjonova et al. (2012) investigated the functionalization of 3-chlorobenzaldehyde, preparing various substituted derivatives for further chemical applications (Aksjonova et al., 2012).
properties
IUPAC Name |
3-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGRCKILOWFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370749 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66422-84-2 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)


![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)




